

An In-depth Technical Guide to (2-Propoxyphenyl)methanol for Advanced Research

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	(2-Propoxyphenyl)methanol
CAS No.:	112230-06-5
Cat. No.:	B056339

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Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **(2-Propoxyphenyl)methanol** (CAS No. 112230-06-5).^[1] Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data to offer insights into its molecular characteristics, synthesis, reactivity, and prospective applications. While specific experimental data for this compound is limited, this guide establishes a robust scientific foundation through analogous compounds and established chemical principles, highlighting its potential as a key building block in the synthesis of novel chemical entities.

Introduction: The Significance of Alkoxy-Substituted Benzyl Alcohols

Alkoxy-substituted benzyl alcohols are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of more complex molecules. Their utility

spans from the creation of fragrances and materials to, most notably, the development of pharmacologically active agents. The strategic placement of an alkoxy group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating the biological activity of its derivatives.

(2-Propoxyphenyl)methanol, with its ortho-propoxy substitution, presents a unique structural motif. The position and nature of this alkoxy group can induce specific conformational preferences and electronic effects that are of considerable interest in medicinal chemistry. This guide aims to elucidate the known properties of **(2-Propoxyphenyl)methanol** and to project its potential roles in drug discovery and development based on established chemical knowledge.

Physicochemical Properties of (2-Propoxyphenyl)methanol

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following data for **(2-Propoxyphenyl)methanol** has been aggregated from chemical supplier databases and computational models.

Property	Value	Source
CAS Number	112230-06-5	[1]
Molecular Formula	C ₁₀ H ₁₄ O ₂	[1][2]
Molecular Weight	166.22 g/mol	[1][2]
Appearance	Solid	[2]
Boiling Point	266.7 °C at 760 mmHg	[1]
Density	1.037 g/cm ³	[1]
Flash Point	110.3 °C	[1]
Refractive Index	1.519	[1]
Vapor Pressure	0.00423 mmHg at 25°C	[1]
InChI Key	XUNHRWOLRPWIIC- UHFFFAOYSA-N	[2]
SMILES	CCCOC1=CC=CC=C1CO	[2]

Synthesis of (2-Propoxyphenyl)methanol: A Methodological Overview

While a specific, detailed experimental protocol for the synthesis of **(2-Propoxyphenyl)methanol** is not readily available in peer-reviewed literature, its structure lends itself to several well-established synthetic strategies for substituted benzyl alcohols. The choice of method would depend on the starting materials, desired scale, and functional group tolerance.

Reduction of 2-Propoxybenzaldehyde

A common and straightforward method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde.

- Reaction Scheme:

Caption: Reduction of 2-Propoxybenzaldehyde to **(2-Propoxyphenyl)methanol**.

- **Experimental Rationale:** Sodium borohydride (NaBH_4) is a mild and selective reducing agent, suitable for reducing aldehydes in the presence of many other functional groups. It is generally used in alcoholic solvents like methanol or ethanol. For less reactive aldehydes or for a more vigorous reduction, lithium aluminum hydride (LiAlH_4) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF) can be employed, followed by an aqueous workup.

Grignard Reaction with Formaldehyde

The reaction of a Grignard reagent with formaldehyde is a classic method for the one-carbon extension to form a primary alcohol.

- **Reaction Scheme:**

Caption: Grignard synthesis of **(2-Propoxyphenyl)methanol**.

- **Experimental Rationale:** This method involves the formation of an organometallic intermediate, 2-propoxyphenylmagnesium bromide, which then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired alcohol. Strict anhydrous conditions are necessary for the successful formation of the Grignard reagent.

Chemical Reactivity and Spectral Properties

The reactivity of **(2-Propoxyphenyl)methanol** is primarily dictated by the hydroxyl group and the electron-rich aromatic ring.

Key Reactions

- **Oxidation:** The primary alcohol moiety can be oxidized to 2-propoxybenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or to 2-propoxybenzoic acid with stronger oxidants such as potassium permanganate (KMnO_4) or chromic acid.
- **Etherification:** The hydroxyl group can be converted into an ether via Williamson ether synthesis, reacting with an alkyl halide in the presence of a base.

- Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions will yield the corresponding esters.
- Aromatic Substitution: The propoxy group is an ortho-, para-directing activating group, making the aromatic ring susceptible to electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Predicted Spectral Data

While experimental spectra are not readily available, the following are predicted key features based on the structure of **(2-Propoxyphenyl)methanol** and general principles of spectroscopy.

- ^1H NMR:
 - A triplet corresponding to the methyl protons ($-\text{CH}_3$) of the propoxy group.
 - A sextet for the methylene protons ($-\text{CH}_2-$) adjacent to the methyl group.
 - A triplet for the methylene protons ($-\text{OCH}_2-$) of the propoxy group.
 - A singlet for the benzylic protons ($-\text{CH}_2\text{OH}$).
 - A singlet or broad singlet for the hydroxyl proton ($-\text{OH}$), which is exchangeable with D_2O .
 - A complex multiplet pattern in the aromatic region.
- ^{13}C NMR:
 - Signals for the three distinct carbons of the propoxy group.
 - A signal for the benzylic carbon ($-\text{CH}_2\text{OH}$).
 - Multiple signals in the aromatic region, with the carbon attached to the propoxy group being significantly shielded.
- IR Spectroscopy:
 - A broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ characteristic of the O-H stretching of the alcohol.

- C-H stretching vibrations of the alkyl and aromatic groups in the 2850-3100 cm^{-1} region.
- A strong C-O stretching band for the alcohol around 1050-1150 cm^{-1} .
- Aromatic C=C stretching absorptions in the 1450-1600 cm^{-1} region.
- Mass Spectrometry:
 - A molecular ion peak (M^+) corresponding to the molecular weight of 166.22.
 - A prominent peak corresponding to the loss of a water molecule (M-18).
 - A base peak resulting from the formation of the stable tropylium ion or a related benzylic cation.
 - Fragmentation patterns characteristic of the propoxy group.

Applications in Drug Discovery and Development

While **(2-Propoxyphenyl)methanol** is not a known therapeutic agent itself, its structural features make it a valuable building block in medicinal chemistry. Its role is likely to be as a synthetic intermediate for more complex molecules with potential biological activity.

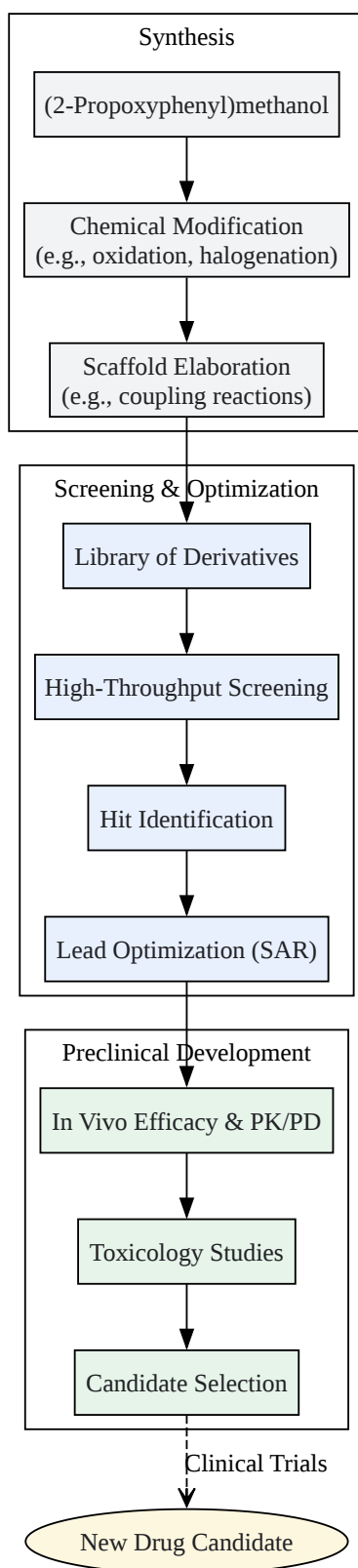
A Precursor to Bioactive Scaffolds

The 2-propoxybenzyl moiety can be incorporated into various molecular scaffolds to modulate their pharmacological properties. A notable example of a structurally related compound is found in the class of synthetic opioids known as 2-benzylbenzimidazoles. For instance, Protonitazene, a potent opioid analgesic, features a 4-propoxybenzyl group.[3] The synthesis of such compounds often involves the condensation of a substituted o-phenylenediamine with a derivative of the corresponding phenylacetic acid, which can be synthesized from the benzyl alcohol.

The variation of the substitution pattern on the benzyl ring is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. Therefore, **(2-Propoxyphenyl)methanol** represents a readily available starting material for the synthesis of novel analogs of known drug classes, including but not limited to:

- Opioid Receptor Modulators: As an isomer of the benzyl moiety in some nitazene analogs, it could be used to explore the structure-activity relationships of this class of compounds.
- Antihistamines and Anticholinergics: Many drugs in these classes contain benzylic ether or related structures.
- Enzyme Inhibitors: The 2-propoxybenzyl group can be used as a lipophilic moiety to interact with hydrophobic pockets in enzyme active sites.

Workflow for Utilizing (2-Propoxyphenyl)methanol in Drug Discovery



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Caption: A generalized workflow for the utilization of **(2-Propoxyphenyl)methanol** as a starting material in a drug discovery program.

Safety and Handling

(2-Propoxyphenyl)methanol is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[2] The GHS signal word is "Danger" with the hazard statement H301 (Toxic if swallowed).[2]

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep container tightly closed.
- First Aid:
 - If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.
 - In case of skin contact: Wash with plenty of soap and water.
 - In case of eye contact: Rinse cautiously with water for several minutes.

Conclusion

(2-Propoxyphenyl)methanol is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While specific biological activity data for the compound itself is not currently available, its structural relationship to moieties found in potent synthetic opioids highlights its relevance as a building block for the exploration of new chemical space. This guide has provided a comprehensive overview of its known physical and chemical properties, plausible synthetic routes, and a scientifically grounded perspective on its potential applications in drug discovery. Further research into the synthesis and biological evaluation of derivatives of **(2-Propoxyphenyl)methanol** is warranted to fully elucidate its potential in the development of novel therapeutic agents.

References

- PubChem. (n.d.). (2-methyl-4-propoxyphenyl)methanol. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). (2-Methoxy-3-pyridinyl)-(2-propoxyphenyl)methanol. Retrieved from [\[Link\]](#)
- World Health Organization. (2022). Critical review report: Protonitazene. Retrieved from [\[Link\]](#)
- Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [\[Link\]](#)

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Sources

- 1. 112230-06-5 (2-propoxyphenyl)methanol (2-propoxyphenyl)methanol - CAS Database [\[chemnet.com\]](#)
- 2. (2-Propoxyphenyl)methanol | Sigma-Aldrich [\[sigmaaldrich.com\]](#)
- 3. [cdn.who.int](#) [\[cdn.who.int\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to (2-Propoxyphenyl)methanol for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b056339/docs#an-in-depth-technical-guide-to-2-propoxyphenyl-methanol-for-advanced-research\]](https://www.benchchem.com/product/b056339/docs#an-in-depth-technical-guide-to-2-propoxyphenyl-methanol-for-advanced-research)

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